molecular formula C24H19N5O4S B14134308 2-[(E)-(1,3-Dioxo-1-phenylbutan-2-yl)diazenyl]-N-(quinoxalin-2-yl)benzene-1-sulfonamide CAS No. 89010-65-1

2-[(E)-(1,3-Dioxo-1-phenylbutan-2-yl)diazenyl]-N-(quinoxalin-2-yl)benzene-1-sulfonamide

Cat. No.: B14134308
CAS No.: 89010-65-1
M. Wt: 473.5 g/mol
InChI Key: OJCIRNSVIDTMRH-UHFFFAOYSA-N
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Description

2-[(E)-(1,3-Dioxo-1-phenylbutan-2-yl)diazenyl]-N-(quinoxalin-2-yl)benzene-1-sulfonamide is a complex organic compound known for its diverse chemical properties and potential applications in various scientific fields. This compound features a quinoxaline moiety, a sulfonamide group, and a diazenyl linkage, making it a subject of interest in organic chemistry and medicinal research.

Preparation Methods

The synthesis of 2-[(E)-(1,3-Dioxo-1-phenylbutan-2-yl)diazenyl]-N-(quinoxalin-2-yl)benzene-1-sulfonamide involves multiple steps, typically starting with the preparation of the quinoxaline core. The quinoxaline can be synthesized through the condensation of o-phenylenediamine with a diketone. The sulfonamide group is introduced via sulfonation reactions, and the diazenyl linkage is formed through diazotization reactions. Industrial production methods may involve optimizing these steps for higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form quinoxaline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxalines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include N-oxides, dihydro derivatives, and substituted sulfonamides.

Scientific Research Applications

2-[(E)-(1,3-Dioxo-1-phenylbutan-2-yl)diazenyl]-N-(quinoxalin-2-yl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s quinoxaline moiety is known for its biological activity, making it a candidate for drug development.

    Industry: The compound can be used in the synthesis of dyes and pigments due to its diazenyl linkage.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The quinoxaline moiety can intercalate with DNA, disrupting its function and leading to cell death. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. The diazenyl linkage can undergo redox reactions, generating reactive intermediates that can further interact with biological molecules.

Comparison with Similar Compounds

Similar compounds include:

    2-[(E)-(1,3-Dioxo-1-phenylbutan-2-yl)diazenyl]-N-(pyrimidin-2-yl)benzene-1-sulfonamide: This compound has a pyrimidine ring instead of a quinoxaline ring.

    2-[(1,3-Dioxo-1-phenylbutan-2-yl)diazenyl]-N-quinoxalin-2-ylbenzenesulfonamide: This compound lacks the E-configuration in the diazenyl linkage. The uniqueness of 2-[(E)-(1,3-Dioxo-1-phenylbutan-2-yl)diazenyl]-N-(quinoxalin-2-yl)benzene-1-sulfonamide lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities.

Properties

CAS No.

89010-65-1

Molecular Formula

C24H19N5O4S

Molecular Weight

473.5 g/mol

IUPAC Name

2-[(1,3-dioxo-1-phenylbutan-2-yl)diazenyl]-N-quinoxalin-2-ylbenzenesulfonamide

InChI

InChI=1S/C24H19N5O4S/c1-16(30)23(24(31)17-9-3-2-4-10-17)28-27-20-13-7-8-14-21(20)34(32,33)29-22-15-25-18-11-5-6-12-19(18)26-22/h2-15,23H,1H3,(H,26,29)

InChI Key

OJCIRNSVIDTMRH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)C1=CC=CC=C1)N=NC2=CC=CC=C2S(=O)(=O)NC3=NC4=CC=CC=C4N=C3

Origin of Product

United States

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